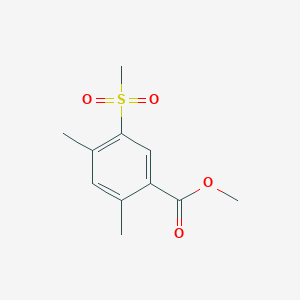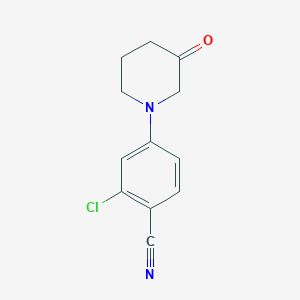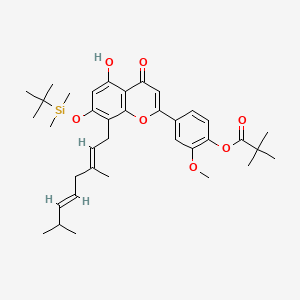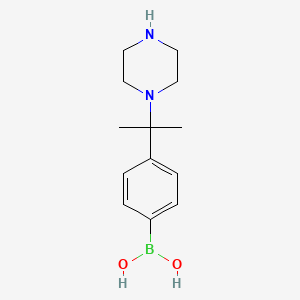
(4-(2-(Piperazin-1-yl)propan-2-yl)phenyl)boronic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(2-(Piperazin-1-yl)propan-2-yl)phenyl)boronic Acid is a boronic acid derivative that features a piperazine ring. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The incorporation of a piperazine moiety enhances the compound’s potential for biological activity, making it a valuable target for medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-(Piperazin-1-yl)propan-2-yl)phenyl)boronic Acid typically involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is introduced through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine (piperazine), and a ketone or aldehyde.
Boronic Acid Introduction: The phenylboronic acid moiety is introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction. This step requires a boronic acid or boronate ester and an aryl halide as starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Preparation: Sourcing and purification of piperazine, formaldehyde, and the appropriate aryl halide.
Reaction Optimization: Scaling up the Mannich reaction and Suzuki-Miyaura coupling under optimized conditions to ensure high yield and purity.
Purification: Using techniques such as crystallization, distillation, or chromatography to purify the final product.
化学反应分析
Types of Reactions
(4-(2-(Piperazin-1-yl)propan-2-yl)phenyl)boronic Acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or quinones.
Reduction: The piperazine ring can undergo reduction reactions to form secondary amines.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving bases like sodium hydroxide or potassium carbonate.
Major Products
Phenols: Formed through oxidation of the boronic acid group.
Secondary Amines: Resulting from the reduction of the piperazine ring.
Substituted Boronic Acids: Formed through nucleophilic substitution reactions.
科学研究应用
(4-(2-(Piperazin-1-yl)propan-2-yl)phenyl)boronic Acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in cross-coupling reactions.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of (4-(2-(Piperazin-1-yl)propan-2-yl)phenyl)boronic Acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. The piperazine ring can interact with receptor sites, modulating their function and leading to various biological effects.
相似化合物的比较
Similar Compounds
(4-(4-Bromophenyl)piperazin-1-yl)methyl-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: A compound with a piperazine moiety and boronic acid group, known for its antibacterial activity.
1-Phenyl-2-(4-substituted-piperazin-1-yl)-propanol: A derivative with antidepressant-like effects.
Uniqueness
(4-(2-(Piperazin-1-yl)propan-2-yl)phenyl)boronic Acid is unique due to its combination of a boronic acid group and a piperazine ring, which imparts both chemical versatility and potential biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C13H21BN2O2 |
|---|---|
分子量 |
248.13 g/mol |
IUPAC 名称 |
[4-(2-piperazin-1-ylpropan-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C13H21BN2O2/c1-13(2,16-9-7-15-8-10-16)11-3-5-12(6-4-11)14(17)18/h3-6,15,17-18H,7-10H2,1-2H3 |
InChI 键 |
TUEMIVYITKBZIH-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=C(C=C1)C(C)(C)N2CCNCC2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


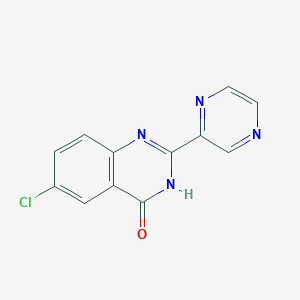
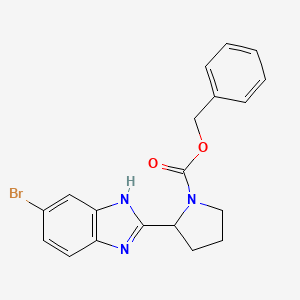

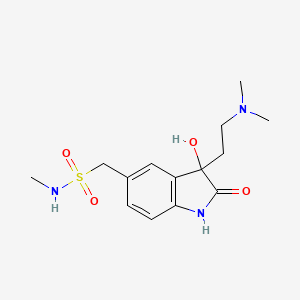
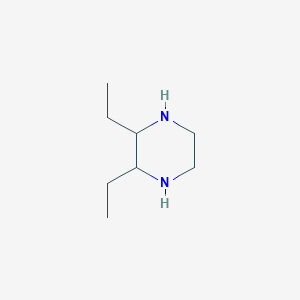
![2-[3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl]-2-methylpropan-1-ol](/img/structure/B13858865.png)
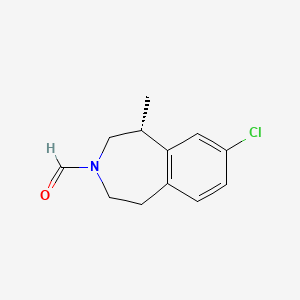
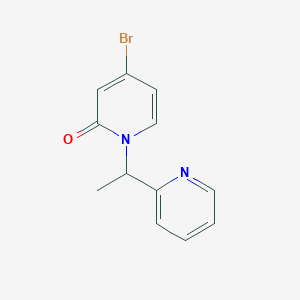
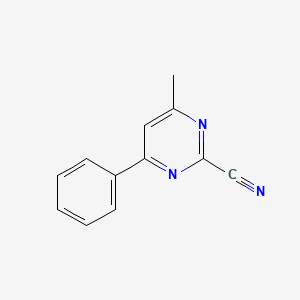
![6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[[(2R,3S,5R,6R)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]hexanamide](/img/structure/B13858880.png)
